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Compound of Interest

Compound Name: 6-Bromo-4-iodo-1H-indazole

Cat. No.: B1326375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound of interest in medicinal

chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable

scaffold for the design of bioactive molecules. Accurate structural elucidation is paramount for

its application in drug discovery and development. This technical guide provides a

comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 6-Bromo-4-
iodo-1H-indazole and detailed experimental protocols for data acquisition. While direct

experimental data for this specific molecule is not widely published, the information herein is

based on established principles of spectroscopy and data from structurally related indazole

derivatives.

Molecular Structure
The chemical structure and numbering of 6-Bromo-4-iodo-1H-indazole are presented below:
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Molecular Formula: C7H4BrIN2[1] Molecular Weight: 322.93 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Bromo-4-iodo-1H-
indazole. These predictions are derived from the analysis of characteristic spectral data of

similar substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~13.5 - 14.5 br s - 1H N-H

~8.0 - 8.2 s - 1H H-3

~7.8 - 8.0 d ~1.5 1H H-5

~7.5 - 7.7 d ~1.5 1H H-7

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Atom

~142 C-7a

~135 C-3

~128 C-5

~125 C-3a

~120 C-7

~115 C-6

~90 C-4
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Broad N-H stretch

3050-3150 Medium Aromatic C-H stretch

1600-1620 Medium C=C aromatic ring stretch

1450-1500 Strong C=N aromatic ring stretch

1000-1100 Strong C-N stretch

800-900 Strong C-H out-of-plane bend

600-700 Medium C-Br stretch

500-600 Medium C-I stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Ion Notes

323/325 [M+H]⁺

Molecular ion peak with a

characteristic 1:1 isotopic

pattern for Bromine.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation:

Weigh approximately 5-20 mg of 6-Bromo-4-iodo-1H-indazole.

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR

tube to a final volume of approximately 0.6-0.7 mL.[2]

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.[2]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a

greater number of scans may be necessary due to the low natural abundance of the ¹³C

isotope.[2]

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

using the residual solvent peak as an internal standard.[3]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 6-Bromo-4-iodo-1H-indazole sample directly onto the

ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.[2]
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Data Acquisition:

Record the background spectrum of the empty ATR crystal.

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography system.

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

The mass range should be set to include the expected molecular ion peak.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
Bromo-4-iodo-1H-indazole.
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Caption: Workflow for the Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 6-
Bromo-4-iodo-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1326375#spectroscopic-data-nmr-ir-ms-of-6-bromo-
4-iodo-1h-indazole]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1326375?utm_src=pdf-body-img
https://www.benchchem.com/product/b1326375?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/6-bromo-4-iodo-1h-indazole-dic34394.html
https://www.benchchem.com/pdf/Spectroscopic_and_Spectrometric_Analysis_of_6_Bromo_1H_indazole_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/A_Spectroscopic_Guide_to_the_Regioisomers_of_3_Iodo_6_methyl_4_nitro_1H_indazole.pdf
https://www.benchchem.com/product/b1326375#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-iodo-1h-indazole
https://www.benchchem.com/product/b1326375#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-iodo-1h-indazole
https://www.benchchem.com/product/b1326375#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-iodo-1h-indazole
https://www.benchchem.com/product/b1326375#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-iodo-1h-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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